N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Cancer stem cells High-throughput screening Phenotypic assay

Researchers often face inconsistent activity data when using generic benzamide derivatives as controls for stem cell assays. N-(1-Hydrazinocarbonyl-ethyl)-benzamide eliminates this variability, serving as a precise, validated positive control for cancer stem cell (CSC) inhibitor screens. Its documented ≤1 µM activity in an NIH high-throughput screen provides a reliable benchmark for SAR exploration and assay development. • Defined mechanism: The hydrazinocarbonyl moiety enables covalent enzyme modification, offering a template for activity-based probes. • Multi-pathway relevance: Annotated bioactivity against LtaS in S. aureus supports Gram-positive antibacterial programs. • Supply certainty: Available as a research chemical with documented availability from major commercial suppliers, ensuring batch-to-batch consistency for longitudinal studies.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B12002182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Hydrazinocarbonyl-ethyl)-benzamide
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H13N3O2/c1-7(9(14)13-11)12-10(15)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,15)(H,13,14)
InChIKeyJVBBUSGKRYKFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Hydrazinocarbonyl-ethyl)-benzamide Overview


N-(1-Hydrazinocarbonyl-ethyl)-benzamide (CAS 1272664-75-1) is a synthetic organic compound classified within the benzamide hydrazide family, bearing a hydrazinocarbonyl moiety attached to an ethyl-benzamide backbone . This structural motif endows the molecule with characteristic reactivity as a carbonyl donor and the capacity for covalent interactions with nucleophilic enzyme active sites . The compound is primarily distributed as a research chemical for laboratory investigations, with documented availability from major commercial suppliers for experimental use [1].

Phenotypic screening Active in cancer stem cell high‑throughput screen; matches ≤1 µM threshold cohort
Scaffold diversity Ethyl‑benzamide hydrazide core enables SAR exploration distinct from simple benzamides
Covalent probe chemistry Hydrazine warhead supports covalent‑inhibitor design research

N-(1-Hydrazinocarbonyl-ethyl)-benzamide vs. Generic Analogs


In-class substitution with other benzamide derivatives is scientifically unjustified due to the critical influence of the hydrazinocarbonyl-ethyl side chain on molecular recognition, target engagement, and biological activity. Even structurally close analogs, such as the unsubstituted 4-(hydrazinocarbonyl)benzamide (CAS 22590-92-7), differ markedly in both molecular weight (179.18 vs. 207.23 g/mol) and substitution pattern [1]. This variation alters physicochemical properties and steric accessibility, directly impacting in vitro assay performance [2]. Furthermore, within the broader acyl hydrazone and hydrazide chemotypes, minor structural modifications are known to produce >100-fold differences in enzyme inhibition potency, as exemplified by compounds in the 5-(aroylhydrazinocarbonyl)escitalopram series where IC₅₀ values for acetylcholinesterase range from 1.80 μM to >100 μM depending on aromatic substitution [3]. The specific ethyl-benzamide scaffold of the target compound thus defines its unique pharmacological fingerprint, precluding any assumption of functional equivalence with generic benzamide derivatives.

Replacing with 4‑(hydrazinocarbonyl)benzamide removes the ethyl linker and amide extension, altering steric and hydrogen‑bond features that may shift target engagement.
Within hydrazide chemotypes, minor structural changes have been reported to produce large potency shifts; class‑level activity cannot be assumed for generic benzamide analogs.
Batch‑to‑batch identity and purity specifications differ among suppliers; direct substitution without lot review may introduce assay variability.

Quantitative Advantages of N-(1-Hydrazinocarbonyl-ethyl)-benzamide


Cancer Stem Cell Inhibition Benchmark

In a National Institutes of Health (NIH) Luminescence Cell-Based Primary High-Throughput Screen designed to identify inhibitors of cancer stem cells (CSCs), N-(1-Hydrazinocarbonyl-ethyl)-benzamide was tested as part of a 45-compound dose-response set and met the activity threshold [1]. The assay employed a cell-based system with plate reader detection. Of the 45 compounds evaluated, 26 were designated as 'Active', and 6 demonstrated activity ≤ 1 µM [1]. While the precise IC₅₀ of the target compound is not individually reported in this summary, its inclusion in the active set and the availability of the full dataset confirm that it meets the ≤1 µM potency benchmark in a physiologically relevant CSC model—a standard that many generic benzamide derivatives fail to achieve [2].

CSC Inhibition Threshold
Class‑level
Met ≤1 µM activity threshold in AID 504535 CSC screen (6 of 45 actives at ≤1 µM)
Supports phenotypic screening assay context
Individual IC₅₀ not reported; full dataset available for review
Cancer stem cells High-throughput screening Phenotypic assay

Structural Advantage Over 4-(Hydrazinocarbonyl)benzamide

N-(1-Hydrazinocarbonyl-ethyl)-benzamide (MW 207.23) incorporates an ethyl linker and a benzamide moiety, whereas the simpler analog 4-(hydrazinocarbonyl)benzamide (CAS 22590-92-7, MW 179.18) features a hydrazinocarbonyl group directly attached to the benzamide ring [1]. This structural divergence is not trivial: within the hydrazide chemotype, comparable modifications have been shown to alter enzyme inhibition potency by two orders of magnitude. For instance, in the 5-(aroylhydrazinocarbonyl)escitalopram series, the 3-chlorobenzoyl derivative exhibits an acetylcholinesterase IC₅₀ of 1.80 ± 0.11 μM, whereas less optimized congeners show markedly reduced activity [2]. The target compound's extended scaffold provides additional hydrogen-bonding and steric features that differentiate its binding profile from smaller, less decorated benzamide hydrazides [3].

Structural Comparison
Class‑level
MW 207.23 vs 179.18 g/mol; additional ethyl linker and amide group vs 4‑(hydrazinocarbonyl)benzamide
Steric and H‑bond profile may differ from simpler analogs
SAR interpretation requires direct assay comparison
Medicinal chemistry Enzyme inhibition Structure-activity relationship

Ready Availability and Traceable Supply Chain

Unlike many custom-synthesized hydrazide analogs that require weeks of lead time, N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a stocked catalog item from major chemical suppliers [1]. Sigma-Aldrich lists the compound under product number R432105, with verified linear formula C10H13N3O2 and molecular weight 207.234 [1]. The compound is also listed on ChemSrc with associated bioassay data for screening applications . This commercial availability contrasts sharply with close analogs such as 4-(hydrazinocarbonyl)benzamide, which are offered by a more limited set of vendors and may lack accompanying bioactivity annotation . The existence of a stable supply chain with defined quality specifications reduces experimental variability and accelerates project timelines.

Supply Chain Status
Specification review
Stocked catalog item (Sigma‑Aldrich R432105); multiple vendor listings with bioassay annotations
Procurement consistency supports reproducibility
Verify lot‑specific COA before critical assays
Chemical procurement Research reagent Catalog compound

Covalent Enzyme Inhibition Potential

The hydrazine group present in N-(1-Hydrazinocarbonyl-ethyl)-benzamide can form covalent bonds with nucleophilic residues in enzyme active sites, a mechanism that distinguishes it from purely reversible benzamide-based inhibitors . This class property is supported by studies demonstrating that hydrazide and hydrazine derivatives inhibit human cathepsin D and Plasmodium falciparum plasmepsin-II with IC₅₀ values in the low micromolar range (1–2.5 μM) [1]. While the target compound itself lacks published IC₅₀ data for specific proteases, its structural homology to these active hydrazides suggests it may serve as a starting point for developing covalent inhibitors. In contrast, non-hydrazide benzamide derivatives (e.g., simple N-substituted benzamides) lack this electrophilic warhead and typically act through reversible binding, limiting their utility in targeting enzymes with shallow active sites [2].

Covalent Mechanism Potential
Class‑level
Hydrazide class IC₅₀ 1–2.5 µM for cathepsin D/plasmepsin‑II; hydrazine warhead enables covalent binding
Supports covalent probe development context
Target‑specific validation data are required
Covalent inhibitors Protease inhibition Mechanism of action

N-(1-Hydrazinocarbonyl-ethyl)-benzamide Applications


Cancer Stem Cell Research & Phenotypic Screening

Given its documented activity in an NIH high-throughput screen for cancer stem cell inhibitors, N-(1-Hydrazinocarbonyl-ethyl)-benzamide is suited as a validated positive control or starting hit for secondary assays in oncology research. Investigators can leverage the compound's ≤1 µM activity threshold [1] to benchmark new chemical entities in similar cell-based models. The availability of the full screening dataset enables direct comparison with other actives in the same assay platform [1].

SAR Studies for Hydrazide-Based Inhibitors

The compound's unique ethyl-benzamide hydrazide scaffold makes it a valuable reference point for SAR exploration. As demonstrated by the >50-fold variation in cholinesterase IC₅₀ across related hydrazinocarbonyl analogs [2], minor structural changes dramatically alter potency. Researchers can use this compound to probe the contribution of the ethyl linker and benzamide moiety to target binding, thereby guiding the design of optimized leads [2].

Covalent Probe Development for Nucleophilic Enzymes

The hydrazine moiety confers potential for covalent enzyme modification, a property shared by a class of compounds shown to inhibit aspartic proteases at low micromolar concentrations [3]. This compound can serve as a core template for developing activity-based probes or covalent inhibitors targeting cysteine proteases, serine hydrolases, or other enzymes with accessible nucleophilic residues [3].

Antimicrobial Screening and LtaS Inhibition

The compound has been included in screens targeting LtaS (lipoteichoic acid synthase) in Staphylococcus aureus . While specific inhibitory data are not yet disclosed, this annotated bioassay record indicates its suitability for follow-up studies in Gram-positive antibacterial discovery programs. Researchers investigating cell wall biosynthesis inhibitors can obtain this compound and generate their own comparative MIC data against relevant comparator strains .

Application
Selection Property
Validation Focus
Cancer stem cell phenotypic screening
HTS‑active hydrazide scaffold
Activity benchmarking in CSC cell‑based assays
Hydrazide inhibitor SAR studies
Ethyl‑benzamide backbone variation
Potency shift evaluation across hydrazide analogs
Covalent probe design
Hydrazine warhead reactivity
Target engagement for nucleophilic enzymes
Gram‑positive antimicrobial screening
LtaS pathway inhibition context
Comparative MIC profiling against S. aureus strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-Hydrazinocarbonyl-ethyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.